![molecular formula C19H21ClN4O2S B11171036 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171036.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

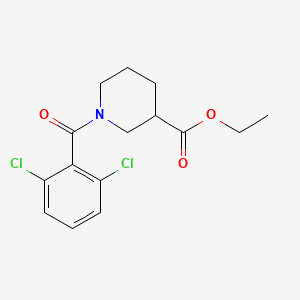

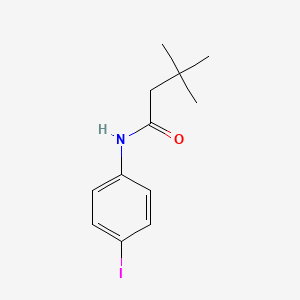

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide est un composé organique complexe qui a suscité l'attention dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle thiadiazole, un groupe chlorobenzyl et un groupement carboxamide pyrrolidine, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide implique généralement plusieurs étapes, en commençant par la préparation du cycle thiadiazole. Le cycle thiadiazole peut être synthétisé par cyclisation de la thiosemicarbazide avec des aldéhydes ou des cétones appropriés en milieu acide. Le groupe chlorobenzyl est ensuite introduit par une réaction de substitution nucléophile, où l'intermédiaire thiadiazole réagit avec le chlorure de 4-chlorobenzyl en présence d'une base telle que le carbonate de potassium.

L'étape finale consiste à coupler le dérivé thiadiazole avec l'acide 1-cyclopentyl-5-oxopyrrolidine-3-carboxylique en utilisant un réactif de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour former la carboxamide souhaitée.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela comprend l'utilisation de réactifs de haute pureté, le contrôle des températures de réaction et l'emploi de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le groupe nitro sur le cycle thiadiazole peut être réduit en amine en utilisant des agents réducteurs tels que le chlorure d'étain(II) ou la poudre de fer en milieu acide.

Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles comme les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque

Réduction : Chlorure d'étain(II), poudre de fer

Substitution : Amines, thiols

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Amines

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde pour l'étude des voies biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires, anticancéreux et antifibrotiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour les produits agrochimiques et pharmaceutiques.

Mécanisme d'action

Le composé exerce ses effets par le biais de multiples mécanismes d'action. Dans les cellules cancéreuses, il inhibe l'activité de la protéine kinase CK2, ce qui conduit à l'activation de la protéine suppresseur de tumeur p53, qui induit l'arrêt du cycle cellulaire et l'apoptose. En cas d'inflammation, il inhibe la voie du facteur nucléaire kappa B (NF-κB), ce qui réduit la production de cytokines inflammatoires. En cas de fibrose, il inhibe la voie du facteur de croissance transformant bêta (TGF-β), ce qui réduit l'accumulation de tissu cicatriciel.

Applications De Recherche Scientifique

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects through multiple mechanisms of action. In cancer cells, it inhibits the activity of protein kinase CK2, leading to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. In inflammation, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of inflammatory cytokines. In fibrosis, it inhibits the transforming growth factor beta (TGF-β) pathway, reducing the accumulation of scar tissue.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]nitramide

- N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phénoxybenzamide

Unicité

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide est unique en raison de sa combinaison d'un cycle thiadiazole, d'un groupe chlorobenzyl et d'un groupement carboxamide pyrrolidine. Cette structure unique lui permet d'interagir avec plusieurs cibles moléculaires et voies, ce qui en fait un composé polyvalent pour diverses applications scientifiques.

Propriétés

Formule moléculaire |

C19H21ClN4O2S |

|---|---|

Poids moléculaire |

404.9 g/mol |

Nom IUPAC |

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H21ClN4O2S/c20-14-7-5-12(6-8-14)9-16-22-23-19(27-16)21-18(26)13-10-17(25)24(11-13)15-3-1-2-4-15/h5-8,13,15H,1-4,9-11H2,(H,21,23,26) |

Clé InChI |

WVJDTCHJUZORBN-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11170961.png)

![N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11170982.png)

![2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11170997.png)

![1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171015.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171032.png)

![Ethyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B11171034.png)